2-Chloro-2-phenylethanamine, also known as 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, is a nitrogen mustard derivative characterized by its unique molecular structure that includes a phenyl group and two chloroethyl groups. This compound is notable for its applications in pharmaceuticals and organic synthesis, particularly due to its reactivity and ability to interact with biological systems. Its chemical formula is , and it has a molecular weight of approximately 232.15 g/mol .
The primary mechanism of action involves alkylation of DNA, specifically targeting the N7 nitrogen on guanine bases. This leads to crosslinking of DNA strands, effectively inhibiting cell replication and contributing to its potential use in cancer therapeutics.
2-Chloro-2-phenylethanamine exhibits significant biological activity, particularly as an alkylating agent in cancer treatment. By disrupting DNA replication through crosslinking, it induces cell death in rapidly dividing cancer cells. Its pharmacokinetics suggest a short biological half-life, with significant renal excretion observed. Additionally, it may interact with various enzymes and receptors due to its structural properties.
The synthesis of 2-chloro-2-phenylethanamine typically involves the following methods:
The applications of 2-chloro-2-phenylethanamine are diverse:
Research indicates that 2-chloro-2-phenylethanamine interacts with several biological targets:
Environmental factors such as temperature and pH can influence its stability and efficacy in biological systems.
Several compounds share structural similarities with 2-chloro-2-phenylethanamine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N,N-dimethylethylamine hydrochloride | Contains two methyl groups | Lacks the phenyl group; different reactivity |
| 2-Chloro-N-(2-chloroethyl)ethanamine hydrochloride | Lacks the phenyl group | Different biological activity profile |
| N,N-Dimethyl-2-chloro-2-phenylethylamine | Contains dimethyl substituents | Irreversibly inhibits acetylcholinesterase |
The presence of the phenyl group in 2-chloro-2-phenylethanamine imparts distinct chemical properties that enhance its interaction with biological targets compared to similar compounds. This structural feature not only affects its reactivity but also contributes significantly to its therapeutic potential in oncology .
The compound 2-chloro-2-phenylethanamine is systematically named according to IUPAC guidelines as 2-chloro-2-phenylethanamine. Its molecular formula is C₈H₁₀ClN, with a molecular weight of 155.62 g/mol. The structure consists of a phenylethylamine backbone with a chlorine atom substituted at the β-carbon of the ethylamine chain.
The compound’s structure features a chiral center at the β-carbon, leading to potential enantiomeric forms (R and S configurations). The 2D and 3D conformational models highlight the spatial arrangement of the chlorine atom adjacent to the amine group, influencing its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| SMILES | C1=CC=C(C=C1)C(CN)Cl |
| InChI Key | IUAYUYABWKLCER-UHFFFAOYSA-N |
Common synonyms include β-chlorophenethylamine and 2-chloro-2-phenylethylamine. Its CAS registry number is 4633-92-5.